(Bromoethynyl)triisopropylsilane
Overview
Description
(Bromoethynyl)triisopropylsilane is an organosilicon compound with the molecular formula C₁₁H₂₁BrSi. It is a clear liquid that can range in color from colorless to red to green . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various complex molecules .
Mechanism of Action
Target of Action
(Bromoethynyl)triisopropylsilane is an organic intermediate It is known to be used in the synthesis of other complex organic compounds .
Mode of Action
It is known to be used as an alkynylating reagent . Alkynylating agents are capable of introducing an alkynyl group into a molecule, which can significantly alter the molecule’s chemical behavior.
Biochemical Pathways
It has been reported to be used in the synthesis of 2-alkynyl indole compounds . Indole compounds are involved in a wide range of biochemical pathways, including those related to neurotransmitter activity and cellular signaling.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. As an alkynylating agent, it can introduce an alkynyl group into a molecule, potentially altering the molecule’s reactivity, conformation, and interactions with other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation or other reactions with atmospheric gases. The exact conditions for optimal stability and efficacy would depend on the specific synthetic application.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bromoethynyl)triisopropylsilane can be synthesized from (Triisopropylsilyl)acetylene through a bromination reaction. The process involves the addition of N-Bromosuccinimide (NBS) and silver nitrate to (Triisopropylsilyl)acetylene in acetone. The reaction mixture is stirred at room temperature for three hours, followed by quenching with cold water and extraction with pentane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified using silica gel column chromatography with a hexane solution containing 0.5% ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(Bromoethynyl)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The triple bond in the ethynyl group can participate in addition reactions.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Silver Nitrate: Acts as a catalyst in bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in palladium-catalyzed coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
(Bromoethynyl)triisopropylsilane has several applications in scientific research:
Chemistry: Used as an alkynylating reagent in organic synthesis to introduce ethynyl groups into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
(Triisopropylsilyl)acetylene: The precursor to (Bromoethynyl)triisopropylsilane.
(Trimethylsilyl)acetylene: Another organosilicon compound with similar reactivity.
(Bromoethynyl)trimethylsilane: A compound with a similar structure but different substituents
Uniqueness
This compound is unique due to its combination of the ethynyl and bromine groups, which provide versatility in chemical reactions. Its triisopropylsilyl group offers steric protection, making it useful in selective reactions .
Properties
IUPAC Name |
2-bromoethynyl-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrSi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUBQWDWJNURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CBr)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458427 | |
Record name | Bromoethynyl triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111409-79-1 | |
Record name | Bromoethynyl triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromoethynyl)tris(propan-2-yl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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